2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride
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Overview
Description
2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride is a chemical compound with the molecular formula C12H14ClNO·HCl. It is a derivative of ketamine and is known for its role as a non-competitive NMDA receptor antagonist. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride, also known as (S)-Norketamine hydrochloride, is the NMDA receptor . This receptor is a type of ionotropic glutamate receptor that is critical for synaptic plasticity, learning, and memory .
Mode of Action
This compound acts as a modulator of the NMDA receptor . It decreases the intracellular D-serine concentration and alters the expression of serine racemase in PC-12 cells . This modulation of the NMDA receptor and the subsequent changes in intracellular concentrations of D-serine can lead to alterations in neuronal signaling .
Biochemical Pathways
The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By modulating the activity of this receptor, it can influence the downstream effects of this pathway, which include synaptic plasticity and memory formation .
Pharmacokinetics
As a metabolite of ketamine, it is likely to share some of its pharmacokinetic characteristics . These may include rapid absorption and distribution, with the potential for extensive metabolism and excretion .
Result of Action
The modulation of the NMDA receptor by this compound can result in analgesic effects . This is observed in rat pain models, suggesting potential applications in pain management .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target cells . .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride interacts with several enzymes, proteins, and other biomolecules. It acts as an intravenous anaesthetic, a NMDA receptor antagonist, an analgesic, a neurotoxin, an environmental contaminant, and a xenobiotic . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins It may also affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve various targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride typically involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration and subsequent steps to introduce the amino group. The reaction conditions often include the use of acidic ionic liquids and oxidizing agents such as potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or halogenated analogs, which can have different pharmacological properties .
Scientific Research Applications
2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Medicine: Investigated for its potential as an analgesic and anesthetic agent, similar to ketamine.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Ketamine: A well-known anesthetic and NMDA receptor antagonist.
Norketamine: A metabolite of ketamine with similar pharmacological properties.
Methoxetamine: A designer drug with structural similarities to ketamine.
Uniqueness
2-amino-2-(2-chlorophenyl)cyclohexan-1-one hydrochloride is unique due to its specific substitution pattern on the cyclohexanone ring, which imparts distinct pharmacological properties compared to other similar compounds. Its potential therapeutic applications and distinct receptor interactions make it a compound of significant interest in scientific research .
Properties
CAS No. |
79499-59-5 |
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Molecular Formula |
C12H15Cl2NO |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
2-amino-2-(2-chlorophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H |
InChI Key |
CLPOJGPBUGCUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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